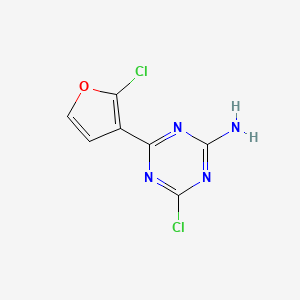
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a chlorofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development.
Materials Science: It may be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be studied for its biological activity and potential therapeutic applications.
Mechanism of Action
The specific mechanism of action of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is not well-documented. it is likely to interact with molecular targets through its functional groups, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazine ring structure, known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another triazine derivative with potential biological activities.
Uniqueness
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chloro and chlorofuran substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Biological Activity
4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is a triazine derivative that has garnered interest in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique structural features, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The molecular formula of this compound is C_9H_6Cl_2N_4O. Its structure includes a triazine core with a chloro group and a chlorofuran moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆Cl₂N₄O |
| Molecular Weight | 232.07 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Triazine derivatives have been explored for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspases and modulation of signaling pathways associated with cell survival.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. In silico studies using molecular docking have suggested favorable binding interactions between the compound and DHFR, indicating potential use as an antimetabolite drug.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in folate metabolism.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases has been observed in cancer cells treated with triazine derivatives.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and apoptosis.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various triazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Cancer Cell Line Studies
In another investigation focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines including breast and lung cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with flow cytometry analysis confirming increased apoptosis rates.
Properties
Molecular Formula |
C7H4Cl2N4O |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4O/c8-4-3(1-2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
LUUVYRMFPAWRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=NC(=N2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















